Boc-Val-Ala-PAB, also known as N-Boc-N-(4-aminobenzyl)-valyl-alanine, is a compound utilized primarily in the synthesis of antibody-drug conjugates (ADCs). These ADCs are innovative therapeutic agents that combine monoclonal antibodies with cytotoxic drugs, enabling targeted delivery of the drug to cancer cells while minimizing systemic toxicity. The compound serves as a cleavable linker in these conjugates, facilitating the release of the drug upon reaching the target site. The chemical structure of Boc-Val-Ala-PAB includes a tert-butoxycarbonyl (Boc) protecting group, a valine amino acid residue, an alanine amino acid residue, and a para-aminobenzyl moiety.
Boc-Val-Ala-PAB is classified under peptide derivatives and ADC linkers. It is synthesized through solid-phase peptide synthesis techniques and is often characterized by its high stability and ability to release active drugs in a controlled manner. The compound's relevance in cancer therapy has been highlighted in various studies focusing on ADC development and optimization .
The synthesis of Boc-Val-Ala-PAB typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid support. This method ensures high purity and yield of the final product. The process begins with the attachment of the first amino acid to the resin, followed by sequential coupling of protected amino acids.
The molecular structure of Boc-Val-Ala-PAB can be represented as follows:
The structure features:
Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used techniques for confirming the identity and purity of Boc-Val-Ala-PAB during synthesis .
Boc-Val-Ala-PAB participates in several key reactions during its application in ADCs:
The efficiency of drug release from Boc-Val-Ala-PAB linkers has been evaluated in vitro, demonstrating its potential for effective drug delivery systems .
The mechanism by which Boc-Val-Ala-PAB functions involves:
Studies have shown that ADCs utilizing Boc-Val-Ala-PAB exhibit enhanced efficacy against tumor cells compared to conventional therapies due to their targeted action .
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be performed to assess thermal stability and decomposition temperatures .
Boc-Val-Ala-PAB is primarily used in:
The compound's role in advancing cancer therapeutics underscores its significance in ongoing pharmaceutical research and development efforts .
Solid-Phase Peptide Synthesis (SPPS) is the primary method for assembling Boc-Val-Ala-PAB, leveraging its C-to-N directional chain elongation on an insoluble polymeric resin. The process initiates with anchoring the C-terminal para-aminobenzyl alcohol (PAB) moiety to a resin support. Two resins are predominantly employed: Wang resin (4-alkoxybenzyl alcohol resin) and 2-Chlorotrityl resin, selected based on their compatibility with acid-labile protecting groups and swelling characteristics in dimethylformamide (DMF) or N-methylpyrrolidone (NMP) [9]. The Boc-protected valine residue is coupled first to the resin-bound PAB, followed by sequential coupling of alanine. The tert-butyloxycarbonyl (Boc) group serves as the temporary Nα-protecting group, while side chains use acid-stable protecting groups like tert-butyl (tBu) for carboxyl functions [5] [6].
Critical to high-yield assembly is resin swelling efficiency, which facilitates reagent diffusion into the polymer matrix. Polystyrene cross-linked with 1% divinylbenzene (200–400 mesh) is optimal due to its inertness and swelling capacity (>5 mL/g in DMF). Incomplete coupling, detectable via Kaiser tests, necessitates recoupling steps to prevent deletion sequences [9]. Post-assembly, the peptide-resin is treated with trifluoroacetic acid (TFA), simultaneously cleaving the peptide from the resin and removing tBu-based side-chain protectants, yielding crude Boc-Val-Ala-PAB [6].
Table 1: Resin Selection Criteria for SPPS of Boc-Val-Ala-PAB
Resin Type | Anchoring Group | Loading Capacity | Compatibility |
---|---|---|---|
Wang resin | Ester linkage | 0.3–1.0 mmol/g | Moderate acid stability |
2-Chlorotrityl resin | Trityl linkage | 0.5–1.5 mmol/g | High acid lability |
Coupling agents are pivotal for amide bond formation during SPPS. For Boc-Val-Ala-PAB synthesis, phosphonium- and uranium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred due to their rapid activation kinetics and minimal epimerization. HATU mediates coupling in DMF with N,N-Diisopropylethylamine (DIPEA) as a base, achieving >99% efficiency per step within 30–60 minutes [6] [10]. The steric hindrance of valine’s isopropyl side chain necessitates vigorous coupling conditions, but HATU suppresses racemization by avoiding oxazolone intermediate formation—a key risk when activating C-terminal residues of peptides [10].
Deprotection of the Boc group uses trifluoroacetic acid (TFA) (20–50% in dichloromethane), applied for 5–20 minutes to remove the Nα-protecting group after each coupling cycle. Scavengers like triisopropylsilane prevent tert-butyl cation side reactions. The Boc group’s stability toward piperidine (used in Fmoc-SPPS) enables orthogonal protection strategies when synthesizing complex analogues [7] [9]. Post-deprotection, rigorous DMF washes remove residual TFA before subsequent couplings.
Table 2: Performance of Coupling Reagents in Boc-Val-Ala-PAB Synthesis
Reagent | Epimerization Risk | Coupling Time | Yield per Step |
---|---|---|---|
HATU | Low (<0.1%) | 30 min | >99% |
EEDQ | High (15–40%) | 12–24 h | 70–85% |
DCC | Moderate (5–10%) | 2–4 h | 80–90% |
Resin cleavage employs TFA-based cocktails (e.g., TFA:triisopropylsilane:water, 95:2.5:2.5) to simultaneously liberate Boc-Val-Ala-PAB from the resin and deprotect side chains. The 2-Chlorotrityl resin permits mild cleavage (20% hexafluoroisopropanol in dichloromethane), preserving acid-sensitive functionalities [6]. Following cleavage, cold diethyl ether precipitation isolates the crude peptide as a white solid.
Purification leverages reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile/water gradients (0.1% TFA modifier). Boc-Val-Ala-PAB’s hydrophobicity (logP ≈ 1.8) necessitates 30–50% acetonitrile for elution, with fractions monitored at 220 nm [4]. Critical impurities include deletion sequences (e.g., Boc-Val-PAB) and diastereomers from epimerization. Rigorous HPLC achieves >98% purity, with lyophilization yielding a stable, off-white powder [5] [6].
Final purification may include crystallization from ethanol/water mixtures, exploiting the compound’s low solubility in aqueous buffers (1–2 mg/mL in water). The purified product is stored at −20°C to minimize degradation, with identity confirmed via mass spectrometry (expected m/z: [M+H]+ 394.4) [4] [6]. Yield optimization hinges on suppressing aggregation during SPPS through elevated temperature (40–50°C) or backbone amide protection [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2